Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate
Description
Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate is a synthetic quinoline derivative characterized by a multi-substituted aromatic framework. The quinoline core is substituted at the 2-position with a methyl ester, at the 4-position with a carbamoylmethoxy group linked to a 3-chloro-4-fluorophenyl ring, and at the 6-position with a methyl group. This compound is of interest in medicinal chemistry due to its structural similarity to known bioactive quinolines, particularly those targeting P-glycoprotein (P-gp) inhibition or exhibiting antimicrobial properties .
Properties
IUPAC Name |
methyl 4-[2-(3-chloro-4-fluoroanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O4/c1-11-3-6-16-13(7-11)18(9-17(24-16)20(26)27-2)28-10-19(25)23-12-4-5-15(22)14(21)8-12/h3-9H,10H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFYIQKUDSMLCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)F)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoline compounds with fewer substituents.
Scientific Research Applications
Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs vary in substitution patterns on the quinoline core and aryl groups. Key comparisons include:
Physicochemical Properties
- Lipophilicity (logP): Target: Estimated logP ~3.5 (Cl/F and methyl groups increase hydrophobicity). Methyl 6-methoxy-2-phenylquinoline-4-carboxylate : Lower logP (~2.8) due to polar methoxy.
- Solubility : Carbamoyl groups in the target may improve aqueous solubility compared to trifluoromethyl-substituted analogs .
Biological Activity
Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, characterized by its complex structure and potential biological activities. This article explores its biological activity, particularly focusing on its role as a tyrosinase inhibitor, its implications in skin pigmentation disorders, and other therapeutic potentials.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C21H18ClFN2O6
- Molecular Weight : 436.83 g/mol
- IUPAC Name : this compound
The structural features of this compound include:
- A quinoline core
- A carbamoyl group
- A methoxy group
- A carboxylate ester
This unique structure contributes to its biological activity, particularly in inhibiting enzymes involved in melanin production.
Tyrosinase Inhibition
Tyrosinase (EC 1.14.18.1) is a key enzyme in melanin biosynthesis, and its overactivity is linked to various skin disorders such as hyperpigmentation and melanoma. The incorporation of the 3-chloro-4-fluorophenyl moiety into the structure of this compound has been shown to enhance its inhibitory activity against tyrosinase derived from Agaricus bisporus (AbTYR). Studies indicate that this compound demonstrates significant potency in inhibiting tyrosinase compared to standard reference compounds, making it a candidate for pharmaceutical and cosmetic applications aimed at managing pigmentation disorders .
Table 1: Comparative Tyrosinase Inhibition Potency
Antimicrobial Activity
Preliminary studies suggest that quinoline derivatives exhibit antimicrobial properties. Although specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains, indicating potential for further exploration in this area .
Case Studies and Research Findings
- In Vitro Studies : Research conducted on the inhibition of tyrosinase revealed that compounds with similar structural motifs to this compound exhibited varying degrees of inhibitory effects, confirming the importance of specific functional groups in enhancing biological activity .
- Molecular Docking Analysis : Computational studies have supported the hypothesis that the presence of the 3-chloro-4-fluorophenyl group facilitates strong interactions with the active site of tyrosinase, leading to improved inhibitory effects compared to other derivatives lacking this moiety .
- Potential Applications : Given its biological activity, this compound presents opportunities for development as a therapeutic agent in treating skin pigmentation disorders and possibly other conditions related to melanin production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
